Authored by Gemini, Senior Application Scientist
Authored by Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Gastrin-Releasing Peptide (GRP) Signaling Pathway in the Central Nervous System
Abstract
The Gastrin-Releasing Peptide (GRP) and its cognate receptor, the Gastrin-Releasing Peptide Receptor (GRPR), constitute a pivotal neuropeptide signaling system within the central nervous system (CNS).[1][2][3] Originally identified for its gastrointestinal functions, the GRP/GRPR pathway is now recognized as a critical modulator of a diverse array of neurological processes, including sensory perception, emotional processing, and homeostatic regulation.[1][2] This technical guide provides a comprehensive overview of the GRP signaling pathway for researchers, neuroscientists, and drug development professionals. We will dissect the molecular architecture of the pathway, delineate its neuroanatomical distribution, and explore its functional roles in CNS physiology and pathophysiology. Furthermore, this guide furnishes detailed, field-proven methodologies for interrogating this system, aiming to equip scientists with the practical knowledge required to advance our understanding and therapeutic exploitation of GRP signaling.
Molecular Architecture of the GRP/GRPR Signaling Cascade
Gastrin-releasing peptide is a mammalian neuropeptide that is the counterpart to the amphibian peptide bombesin.[3][4][5] It exerts its biological effects by binding to the Gastrin-Releasing Peptide Receptor (GRPR), also known as BB2, a member of the G-protein coupled receptor (GPCR) superfamily.[1][3][4] The activation of GRPR initiates a well-defined intracellular signaling cascade that is fundamental to its function in the CNS.
The Canonical Gαq-PLCβ Pathway
The primary signal transduction mechanism for GRPR involves its coupling to the Gq family of heterotrimeric G proteins.[1][6] This interaction serves as the inaugural step in a multi-stage intracellular signaling process.
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Ligand Binding and Receptor Activation: GRP binding to the extracellular domain of GRPR induces a conformational change in the receptor.
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G-Protein Coupling and Activation: This conformational shift facilitates the coupling of GRPR to the Gαq protein subunit, promoting the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit. This exchange causes the dissociation of the Gαq-GTP complex from the Gβγ dimer.
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Phospholipase C (PLC) Activation: The activated Gαq-GTP complex binds to and activates Phospholipase Cβ (PLCβ).
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Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
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Downstream Effector Activation:
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IP3 and Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1]
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DAG and PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[1]
-
-
Terminal Signaling Pathways: Activated PKC phosphorylates a multitude of downstream targets, leading to the activation of cascades such as the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway, which ultimately alters gene expression and neuronal function.[1]
Ancillary Signaling Pathways
Recent evidence suggests that GRPR signaling is not limited to the canonical Gαq pathway. In specific contexts, such as itch transmission in the spinal cord, GRPR activation has been shown to engage the Phosphoinositide 3-kinase γ (PI3Kγ)/Akt pathway, highlighting the signaling diversity of this receptor.[7]
Neuroanatomical Distribution and Functional Roles
The specific physiological functions modulated by GRP signaling are intrinsically linked to the precise neuroanatomical distribution of GRP-expressing neurons and their GRPR-bearing targets. High levels of GRPR expression are found in neuronal cell bodies and dendrites, suggesting a primary role in regulating synaptic transmission.[1]
| CNS Region | Primary Associated Function(s) | Key References |
| Spinal Cord (Dorsal Horn) | Itch (Pruritus) Sensation | [8][9][10] |
| Amygdala (Basolateral) | Fear, Anxiety, Stress Responses, Memory Consolidation | [1][3][11][12] |
| Hippocampus | Learning and Memory | [1][11] |
| Nucleus Accumbens | Motivation and Reward | [13] |
| Hypothalamus | Feeding Behavior, Circadian Rhythms, Temperature | [1][6] |
| Brain Stem | Regulation of Sighing, Autonomic Control | [1][6] |
The Spinal Cord: A Gateway for Itch
One of the most well-characterized roles for GRP signaling in the CNS is the transmission of itch. Gastrin-releasing peptide is expressed in a specific subset of dorsal root ganglion neurons and dorsal horn interneurons.[8][14] Its receptor, GRPR, is restricted to a population of excitatory interneurons in lamina I of the spinal dorsal horn.[8][15] Seminal studies using GRPR mutant or ablated mice demonstrated a significant reduction in scratching behavior in response to various itch-inducing substances (pruritogens), without affecting pain responses.[8][9] This established the GRP/GRPR pathway as a critical and largely dedicated line for transmitting itch, but not pain, signals from the periphery to the brain.[9][10] Subsequent work has shown that sustained, high-frequency activity of presynaptic GRP neurons is necessary to sufficiently depolarize postsynaptic GRPR neurons and "open the gate" for itch transmission.[16]
The Amygdala: Modulating Fear and Emotion
The amygdala, particularly the basolateral nucleus (BLA), is a hub for processing fear and emotional memories, and it is rich in GRP and GRPR.[1][11] GRP signaling in this region acts as a crucial modulator. Studies have shown that GRP, by activating GRPR on a subset of GABAergic interneurons, can increase inhibitory tone on principal neurons in the lateral amygdala.[12][17] Mice lacking the GRP receptor exhibit enhanced and more persistent fear memories after conditioning, suggesting that the endogenous GRP system acts as a brake on fear expression.[11][12] Furthermore, the GRP pathway interacts with other neurotransmitter systems, such as dopamine, to regulate fear extinction.[11][18] This positions the GRP/GRPR system as a key integrator of stress and aversive memory processing.[3]
Beyond Itch and Fear: Diverse Regulatory Functions
The influence of GRP signaling extends to a variety of other critical CNS functions:
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Memory and Cognition: In the hippocampus, GRPR activation is linked to the consolidation of memories via PKC, MAPK, and PKA pathways.[1]
-
Feeding and Satiety: GRP signaling in the hypothalamus and amygdala contributes to the regulation of food intake, with GRP administration producing a transient inhibition of feeding.[1][5]
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Motivation: Within the nucleus accumbens medial shell, GRP signaling modulates the excitability of D2 receptor-expressing neurons, and NAc-specific deletion of GRPR was found to increase motivation in mice.[13]
Methodologies for Interrogating the GRP/GRPR Pathway
A multi-faceted experimental approach is essential for a thorough investigation of the GRP signaling pathway. Here, we provide detailed protocols for key assays that form the foundation of GRP/GRPR research.
GRPR Radioligand Binding Assay
This competitive binding assay is the gold standard for determining the affinity of novel compounds (agonists or antagonists) for the GRPR. It quantifies the ability of a test compound to displace a radiolabeled ligand from the receptor.
Principle: GRPR-expressing cells are incubated with a constant concentration of a high-affinity radiolabeled GRPR ligand (e.g., [125I-Tyr4]Bombesin) and varying concentrations of an unlabeled test compound. The amount of radioactivity bound to the cells is inversely proportional to the affinity and concentration of the test compound.
Step-by-Step Protocol:
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Cell Culture: Culture human prostate cancer cells (PC-3), which endogenously express high levels of GRPR, in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[19][20] Maintain at 37°C in a 5% CO2 incubator.
-
Plate Seeding: 24-48 hours prior to the assay, seed 2 x 10^5 PC-3 cells per well into 24-well poly-D-lysine coated plates.[19]
-
Assay Preparation: On the day of the experiment, aspirate the growth medium. Wash the cell monolayer once with binding buffer (e.g., RPMI 1640 with 2 mg/mL BSA and 20 mM HEPES).[19] Add 400 µL of fresh binding buffer to each well and incubate for 30-60 minutes at 37°C to equilibrate.
-
Competitive Binding:
-
Prepare serial dilutions of the unlabeled test compound (e.g., from 1 pM to 10 µM).[19]
-
To triplicate wells, add 50 µL of the varying concentrations of the test compound.
-
For total binding, add 50 µL of binding buffer.
-
For non-specific binding, add 50 µL of a high concentration (e.g., 1 µM) of unlabeled GRP or Bombesin.
-
Add 50 µL of the radiolabeled ligand (e.g., 0.011 nM [125I-Tyr4]Bombesin) to all wells.[19]
-
-
Incubation: Incubate the plate with moderate agitation for 1 hour at 27°C or 37°C.[19][20]
-
Washing: Rapidly aspirate the incubation medium and wash the cells three times with ice-cold wash buffer (e.g., PBS with 0.1% BSA) to remove unbound radioligand.
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Cell Lysis and Counting: Lyse the cells by adding 0.5 mL of 1 M NaOH to each well.[21] Transfer the lysate to gamma counter tubes and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot this against the log concentration of the test compound to generate a competition curve. The IC50 (concentration of compound that inhibits 50% of specific binding) can be determined and used to calculate the inhibition constant (Ki).
In Vivo Calcium Imaging of GRP-Responsive Neurons
Calcium imaging is a powerful technique to monitor the activity of large neuronal populations in real-time, serving as a proxy for action potentials and significant intracellular signaling events.[22][23] This method can be used to visualize the response of GRPR-expressing neurons in the spinal cord or brain to specific stimuli.
Principle: A genetically encoded calcium indicator (GECI), such as GCaMP, is expressed in the target neuronal population. When a neuron becomes active, intracellular calcium levels rise, causing the GCaMP protein to fluoresce. This fluorescence change is captured by a microscope, allowing for the direct observation of neuronal responses to stimuli like the application of a pruritogen.[22]
Step-by-Step Methodology:
-
Animal Model: Utilize a transgenic mouse line where GCaMP expression is driven by a promoter specific to the neurons of interest (e.g., GRPR-Cre mice crossed with a Cre-dependent GCaMP reporter line).
-
Surgical Preparation:
-
Anesthetize the mouse (e.g., with isoflurane).[22] Maintain body temperature with a heating pad.
-
For spinal cord imaging, perform a laminectomy at the appropriate vertebral level (e.g., lumbar for hindpaw stimuli) to expose the dorsal horn.
-
Stabilize the spinal column using spinal clamps to minimize movement artifacts.
-
For brain imaging (e.g., amygdala), perform a craniotomy over the target region and implant an imaging window (a glass coverslip). Allow for recovery before imaging.
-
-
Imaging Setup:
-
Position the anesthetized animal under a two-photon or confocal microscope.[24]
-
Use an appropriate objective (e.g., 20x or 40x water-immersion) to visualize the GCaMP-expressing neurons.
-
-
Stimulation and Image Acquisition:
-
Acquire a baseline recording of neuronal activity for several minutes.
-
Apply the stimulus. For itch studies, this involves an intradermal injection of a pruritogen (e.g., chloroquine or GRP itself) into the receptive field (e.g., the hindpaw).[10] For fear studies, this could be the presentation of a conditioned stimulus.
-
Record time-lapse image series of the neuronal fluorescence at a high frame rate (e.g., 2-10 Hz) for the duration of the expected response.
-
-
Data Analysis:
-
Perform motion correction on the image series to account for any slight movements.
-
Identify regions of interest (ROIs) corresponding to individual neuronal cell bodies.[25]
-
Extract the mean fluorescence intensity for each ROI over time.
-
Calculate the change in fluorescence relative to baseline (ΔF/F₀) for each neuron. Neurons showing a significant increase in ΔF/F₀ following stimulation are considered responsive.
-
Therapeutic Landscape: Targeting the GRP/GRPR System
The integral role of GRP signaling in diverse CNS functions makes it an attractive target for therapeutic intervention in a range of disorders.[2][4] Both GRPR agonists and antagonists are under investigation for their potential clinical benefits.[26]
-
GRPR Antagonists: By blocking the action of GRP, antagonists could offer therapeutic value in conditions characterized by excessive or aberrant GRP signaling.[27]
-
Chronic Itch: Given the pathway's specific role in pruritus, GRPR antagonists are a promising target for developing novel anti-itch medications that would not affect the crucial sensation of pain.[9][10]
-
Anxiety and Stress Disorders: Since the GRP system enhances fear memories, antagonists may help reduce anxiety and the debilitating effects of stress-related disorders like PTSD.[1][2]
-
Cancer: Many types of cancer, including gliomas and neuroblastomas, overexpress GRPR, which stimulates tumor growth.[1][28] GRPR antagonists have been shown to inhibit the growth of experimental brain tumors, presenting a novel oncological strategy.[1]
-
-
GRPR Agonists: Conversely, activating the GRPR may be beneficial in disorders where this signaling is deficient.
The development of specific, potent, and CNS-penetrant GRPR modulators remains an active and promising area of drug discovery.[26]
Conclusion
The Gastrin-Releasing Peptide signaling pathway is a sophisticated and functionally diverse system within the central nervous system. Its roles as a key mediator of itch, a modulator of fear and memory, and a regulator of homeostatic functions have been firmly established. The continued application of advanced methodologies, from molecular assays to in vivo imaging, will undoubtedly uncover further complexities of this pathway. For drug development professionals, the GRP receptor represents a validated and highly promising target for a new generation of therapeutics aimed at treating chronic itch, anxiety disorders, and certain types of cancer.
References
-
Roesler, R., et al. (2012). Gastrin-releasing peptide receptors in the central nervous system: role in brain function and as a drug target. Frontiers in Endocrinology, 3, 159. [Link]
-
Roesler, R., et al. (2007). The Gastrin-Releasing Peptide Receptor as a Therapeutic Target in Central Nervous System Disorders. Recent Patents on CNS Drug Discovery, 2(2), 125-129. [Link]
-
Roesler, R., et al. (2012). Gastrin-releasing peptide receptors in the central nervous system: role in brain function and as a drug target. PubMed, 17. [Link]
-
Roesler, R., et al. (n.d.). Gastrin-releasing peptide receptor signaling in the integration of stress and memory. ResearchGate. [Link]
-
Sun, Y. G., & Chen, Z. F. (2007). A gastrin-releasing peptide receptor mediates the itch sensation in the spinal cord. Nature, 448(7154), 700-703. [Link]
-
Sun, Y. G., & Chen, Z. F. (2007). A gastrin-releasing peptide receptor mediates the itch sensation in the spinal cord. Nature. [Link]
-
Sakamoto, H., et al. (2011). The Gastrin-Releasing Peptide Receptor (GRPR) in the Spinal Cord as a Novel Pharmacological Target. Current Neuropharmacology, 9(3), 465-472. [Link]
-
Lieu, T. M., et al. (2015). GRPR/PI3Kγ: Partners in Central Transmission of Itch. The Journal of Neuroscience, 35(49), 16029-16040. [Link]
-
Bell, A. M., et al. (2023). Grpr expression defines a population of superficial dorsal horn vertical cells that have a role in both itch and pain. Pain, 164(1), 149-170. [Link]
-
Roesler, R., et al. (2007). The Gastrin-Releasing Peptide Receptor as a Therapeutic Target in Central Nervous System Disorders. Ingenta Connect. [Link]
-
He, M., et al. (2023). Gastrin-releasing peptide signaling in the nucleus accumbens medial shell regulates neuronal excitability and motivation. bioRxiv. [Link]
-
Morishita, Y., et al. (2021). The gastrin-releasing peptide regulates stress-enhanced fear and dopamine signaling. eLife. [Link]
-
Chaperon, F., et al. (2012). Gastrin-Releasing Peptide Signaling Plays a Limited and Subtle Role in Amygdala Physiology and Aversive Memory. PLOS ONE, 7(4), e34963. [Link]
-
Morishita, Y., et al. (2021). The gastrin-releasing peptide regulates stress-enhanced fear and dopamine signaling. bioRxiv. [Link]
-
Chaperon, F., et al. (2012). Gastrin-Releasing Peptide Signaling Plays a Limited and Subtle Role in Amygdala Physiology and Aversive Memory. PLOS ONE. [Link]
-
Kim, Y. S., et al. (2018). In Vivo Calcium Imaging of Neuronal Ensembles in Networks of Primary Sensory Neurons in Intact Dorsal Root Ganglia. Journal of Visualized Experiments, (136), 57342. [Link]
-
Pagani, M., et al. (2019). How Gastrin-Releasing Peptide Opens the Spinal Gate for Itch. Neuron, 103(1), 102-117.e5. [Link]
-
Synapse. (2024). What are GRP antagonists and how do they work?. Patsnap. [Link]
-
Chen, S., et al. (2020). Exploration of sensory and spinal neurons expressing gastrin-releasing peptide in itch and pain related behaviors. Nature Communications, 11(1), 1333. [Link]
-
Kaloudi, A., et al. (2022). 68Ga-Labeled [Leu13ψThz14]Bombesin(7–14) Derivatives: Promising GRPR-Targeting PET Tracers with Low Pancreas Uptake. Molecules, 27(12), 3747. [Link]
-
Synapse. (2024). What are GRPR modulators and how do they work?. Patsnap. [Link]
-
Moody, T. W., et al. (2017). Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy. Current Neuropharmacology, 15(1), 120-131. [Link]
-
Petersen, E., et al. (2018). SCALPEL: EXTRACTING NEURONS FROM CALCIUM IMAGING DATA. The Annals of Applied Statistics, 12(4), 2214-2240. [Link]
-
Nock, B. A., et al. (2020). Preclinical Evaluation of the GRPR-Targeting Antagonist RM26 Conjugated to the Albumin-Binding Domain for GRPR-Targeting Therapy of Cancer. Cancers, 12(10), 2990. [Link]
-
Griesel, M. T., et al. (2002). Depolarization Stimulates Initial Calcitonin Gene-Related Peptide Expression by Embryonic Sensory Neurons In Vitro. The Journal of Neuroscience, 22(16), 6929-6937. [Link]
-
Grienberger, C., & Konnerth, A. (2012). Imaging Calcium in Neurons. Neuron, 73(5), 862-885. [Link]
-
Luo, X., et al. (2023). Role of the GRP/GRPR System in Regulating Brain Functions. ACS Chemical Neuroscience, 14(19), 3469-3482. [Link]
-
Svoboda, K. (2022). The past, present and future of calcium imaging to spy on neurons in their native habitat. YouTube. [Link]
-
Kaloudi, A., et al. (2023). 68Ga-Labeled [Thz14]Bombesin(7–14) Analogs: Promising GRPR-Targeting Agonist PET Tracers with Low Pancreas Uptake. Pharmaceuticals, 16(2), 304. [Link]
-
Nock, B. A., et al. (2023). The GRPR Antagonist [99mTc]Tc-maSSS-PEG2-RM26 towards Phase I Clinical Trial. Pharmaceutics, 15(5), 1404. [Link]
Sources
- 1. Gastrin-releasing peptide receptors in the central nervous system: role in brain function and as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gastrin-releasing peptide receptors in the central nervous system: role in brain function and as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Gastrin-releasing peptide receptor signaling in the integration of str" by Rafael Roesler, Pamela Kent et al. [ecommons.aku.edu]
- 4. benthamdirect.com [benthamdirect.com]
- 5. The Gastrin-Releasing Peptide Receptor as a Therapeutic Target in...: Ingenta Connect [ingentaconnect.com]
- 6. Role of the GRP/GRPR System in Regulating Brain Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GRPR/PI3Kγ: Partners in Central Transmission of Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. suny-mar.primo.exlibrisgroup.com [suny-mar.primo.exlibrisgroup.com]
- 10. The Gastrin-Releasing Peptide Receptor (GRPR) in the Spinal Cord as a Novel Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Gastrin-Releasing Peptide Signaling Plays a Limited and Subtle Role in Amygdala Physiology and Aversive Memory | PLOS One [journals.plos.org]
- 13. Gastrin-releasing peptide signaling in the nucleus accumbens medial shell regulates neuronal excitability and motivation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploration of sensory and spinal neurons expressing gastrin-releasing peptide in itch and pain related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Grpr expression defines a population of superficial dorsal horn vertical cells that have a role in both itch and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. How Gastrin-Releasing Peptide Opens the Spinal Gate for Itch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gastrin-Releasing Peptide Signaling Plays a Limited and Subtle Role in Amygdala Physiology and Aversive Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The gastrin-releasing peptide regulates stress-enhanced fear and dopamine signaling. [theshahlab.org]
- 19. mdpi.com [mdpi.com]
- 20. The GRPR Antagonist [99mTc]Tc-maSSS-PEG2-RM26 towards Phase I Clinical Trial: Kit Preparation, Characterization and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preclinical Evaluation of the GRPR-Targeting Antagonist RM26 Conjugated to the Albumin-Binding Domain for GRPR-Targeting Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vivo Calcium Imaging of Neuronal Ensembles in Networks of Primary Sensory Neurons in Intact Dorsal Root Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Research Portal [scholarworks.brandeis.edu]
- 24. youtube.com [youtube.com]
- 25. SCALPEL: EXTRACTING NEURONS FROM CALCIUM IMAGING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 26. What are GRPR modulators and how do they work? [synapse.patsnap.com]
- 27. What are GRP antagonists and how do they work? [synapse.patsnap.com]
- 28. Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
